

Comparative NMR Characterization of Fmoc-NMe-Val-Val-Dil-Dap-OH

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Compound of Interest		
Compound Name:	Fmoc-NMe-Val-Val-Dil-Dap-OH	
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For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of antibody-drug conjugates (ADCs), robust characterization of drug-linker intermediates is paramount. This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) characteristics of **Fmoc-NMe-Val-Val-Dil-Dap-OH**, a precursor for the cytotoxic agent Monomethyl Auristatin F (MMAF). Due to the absence of publicly available NMR spectra for this specific compound, this guide synthesizes expected chemical shifts based on known values for its constituent fragments and compares them to the related, well-characterized ADC linker precursor, Fmoc-Val-Cit-PAB-MMAE.

While a certificate of analysis for **Fmoc-NMe-Val-Val-Dil-Dap-OH** confirms its structural consistency via ¹H NMR, the detailed data remains proprietary.[1] This guide, therefore, serves as a predictive tool to aid in the structural elucidation of this and similar peptide-based linkers.

Predicted vs. Comparative ¹H NMR Data

The following table outlines the predicted ¹H NMR chemical shifts for **Fmoc-NMe-Val-Val-Dil-Dap-OH** and compares them with reported values for Fmoc-Val-Cit-PAB-MMAE. The predictions are derived from typical chemical shift ranges for Fmoc-protected amino acids, N-methylated peptides, and the individual components of the target molecule.



Functional Group	Predicted ¹ H Chemical Shift (δ ppm) for Fmoc-NMe- Val-Val-Dil-Dap-OH	Reported ¹ H Chemical Shift (δ ppm) for Fmoc-Val- Cit-PAB-MMAE	Key Observations & Notes
Fmoc Group Protons	7.20 - 7.90	7.30 - 7.80	Aromatic protons of the fluorenyl group, typically appearing as a series of multiplets.
Valine α-CH	3.90 - 4.50	~4.20	The α-proton of the N-terminal valine will be a doublet, while the second valine's α-proton will be a doublet of doublets or a multiplet.
Valine β-CH	1.90 - 2.30	~2.10	Multiplets due to coupling with α-CH and γ-CH ₃ protons.
Valine γ-CH₃	0.80 - 1.10	0.90 - 1.00	Two doublets for each valine residue, often overlapping.
N-Methyl Group (NMe-Val)	2.80 - 3.20	N/A	A singlet integrating to three protons, characteristic of the N-methyl group. This is a key distinguishing feature.
Dap α-CH	3.50 - 4.00	N/A	Chemical shift is influenced by the adjacent carboxyl and amino groups.



Dap β-CH2	2.80 - 3.40	N/A	Methylene protons adjacent to the nitrogen atom.
Dil Protons	1.20 - 1.80, 3.00 - 3.60	N/A	A complex set of multiplets arising from the pyrrolidine ring and its substituents.
Amide NH	6.50 - 8.50	~7.00 - 8.50	Broad signals, the chemical shifts of which are sensitive to solvent and conformation. The N-methylated valine will lack an amide proton.
Carboxylic Acid OH	10.0 - 13.0	N/A	A very broad singlet, which may not be observed depending on the solvent and concentration.

Experimental Protocols

A comprehensive NMR analysis to characterize **Fmoc-NMe-Val-Val-Dil-Dap-OH** would involve a suite of 1D and 2D experiments.

Sample Preparation:

- Dissolve 5-10 mg of the lyophilized peptide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.
- Transfer the solution to a 5 mm NMR tube.

1D NMR Spectroscopy:



• ¹H NMR: A standard one-dimensional proton NMR spectrum should be acquired to provide an initial assessment of sample purity and to observe the general distribution of signals. Key parameters include a spectral width of at least 15 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

2D NMR Spectroscopy:

- COSY (Correlation Spectroscopy): This experiment is crucial for identifying spin-spin coupled protons, allowing for the assignment of protons within the same amino acid residue (e.g., connecting the α-CH to the β-CH and y-CH₃ of the valine residues).
- TOCSY (Total Correlation Spectroscopy): Provides correlations between all protons within a spin system, which is particularly useful for identifying all protons belonging to a specific amino acid residue.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the assignment of ¹³C chemical shifts.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is instrumental in confirming the peptide sequence by observing correlations between the α-CH of one residue and the carbonyl carbon of the preceding residue.
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about protons that are close in space, which can help to determine the three-dimensional conformation of the peptide in solution. This is particularly relevant for complex molecules like auristatins and their precursors, which are known to exhibit conformational isomerism.

Visualization of Experimental Workflow

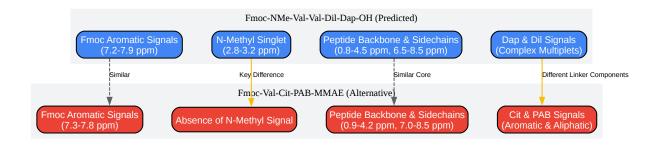
The following diagrams illustrate the logical flow of the NMR characterization process.





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Caption: Workflow for NMR characterization of peptide-based drug linkers.



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Caption: Comparison of key NMR signal regions between the target and alternative linker.

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References

1. file.medchemexpress.com [file.medchemexpress.com]



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